molecular formula C17H25NO7 B606518 Cbz-N-amido-PEG3-acid CAS No. 1310327-18-4

Cbz-N-amido-PEG3-acid

Cat. No. B606518
M. Wt: 355.39
InChI Key: SBHUTZVKPJPFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-N-amido-PEG3-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .


Molecular Structure Analysis

The molecular formula of Cbz-N-amido-PEG3-acid is C17H25NO7 . It has a molecular weight of 355.4 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Cbz-N-amido-PEG3-acid has a molecular weight of 355.4 g/mol . It is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Cbz-N-amido-PEG3-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

One specific application of Cbz-N-amido-PEG3-acid is in the synthesis of a series of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

  • Drug Delivery Systems

    • Cbz-N-amido-PEG3-acid is used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability of drugs .
    • The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This property can be used to conjugate drugs to the PEG molecule .
  • Nanotechnology

    • In nanotechnology, Cbz-N-amido-PEG3-acid can be used to modify the surface of nanoparticles . The PEGylation of nanoparticles can improve their stability and biocompatibility .
  • Cell Culture

    • Cbz-N-amido-PEG3-acid can be used in cell culture studies . The PEG molecule can be used to modify the surface of culture dishes to control cell adhesion .
  • Synthesis of PROTACs

    • Cbz-N-amido-PEG3-acid is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
  • Polypeptide Synthesis Support

    • Cbz-N-amido-PEG3-acid can be used as a support in the synthesis of polypeptides . The PEG molecule can be used to increase the solubility of the polypeptide, making it easier to work with .
  • New Materials Research

    • Cbz-N-amido-PEG3-acid can be used in the research of new materials . The PEG molecule can be used to modify the properties of these materials .
  • Medical Research

    • Cbz-N-amido-PEG3-acid is used in medical research . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability of drugs .
    • The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This property can be used to conjugate drugs to the PEG molecule .
  • Drug-Release

    • In drug-release studies, Cbz-N-amido-PEG3-acid can be used to modify the properties of drugs . The PEGylation of drugs can improve their stability and biocompatibility .
  • New Materials Research

    • Cbz-N-amido-PEG3-acid can be used in the research of new materials . The PEG molecule can be used to modify the properties of these materials .
  • Polyethylene Glycol-Modified Functional Coatings

    • Cbz-N-amido-PEG3-acid can be used in the development of polyethylene glycol-modified functional coatings . The PEG molecule can be used to increase the solubility of the coating, making it easier to work with .
  • Ligand Studies

    • Cbz-N-amido-PEG3-acid can be used in the study of ligands . The PEG molecule can be used to increase the solubility of the ligand, making it easier to work with .
  • Polypeptide Synthesis Support

    • Cbz-N-amido-PEG3-acid can be used as a support in the synthesis of polypeptides . The PEG molecule can be used to increase the solubility of the polypeptide, making it easier to work with .

Safety And Hazards

The safety information for Cbz-N-amido-PEG3-acid includes the following hazard statements: H302-H312-H315-H319 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

As a PEG derivative, Cbz-N-amido-PEG3-acid has potential applications in drug delivery . Its ability to form stable amide bonds with primary amine groups could be utilized in the synthesis of various compounds .

properties

IUPAC Name

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHUTZVKPJPFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-amido-PEG3-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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